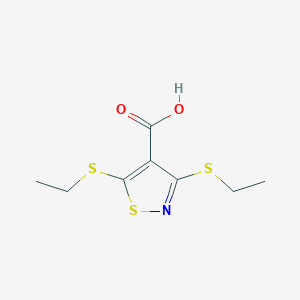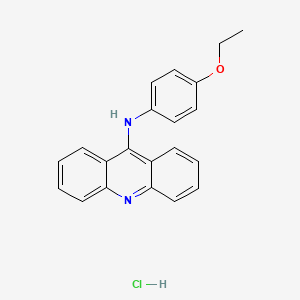
Acridin-9-yl(4-ethoxyphenyl)amine, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000304 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of 400 chemical entities with confirmed antimalarial activity. This compound has shown potential in inhibiting the growth of the malaria parasite Plasmodium falciparum by targeting the Coenzyme A synthesis pathway .
Preparation Methods
The synthetic routes and reaction conditions for MMV000304 are not explicitly detailed in the available literature. compounds in the MMV Malaria Box are typically synthesized using modern organic synthesis techniques, which may involve multi-step processes including condensation, cyclization, and functional group modifications. Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
MMV000304 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV000304 has several scientific research applications:
Chemistry: It serves as a tool for studying the Coenzyme A synthesis pathway in Plasmodium falciparum.
Biology: It is used to investigate the biological processes and pathways involved in malaria parasite growth and survival.
Medicine: It has potential as a lead compound for the development of new antimalarial drugs.
Mechanism of Action
MMV000304 exerts its effects by inhibiting the Coenzyme A synthesis pathway in Plasmodium falciparum. This pathway is essential for the parasite’s survival and growth. By blocking this pathway, MMV000304 disrupts the production of Coenzyme A, leading to the death of the parasite. The molecular targets involved include enzymes in the Coenzyme A synthesis pathway .
Comparison with Similar Compounds
MMV000304 is unique in its ability to inhibit the Coenzyme A synthesis pathway in Plasmodium falciparum. Similar compounds include:
Amb4317088: Another compound from the MMV Malaria Box with low specificity against the malaria parasite.
Amb2368822: A compound with a relatively high IC50 value against Plasmodium falciparum.
These compounds share similar mechanisms of action but differ in their potency and specificity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)acridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULIADPFGXXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
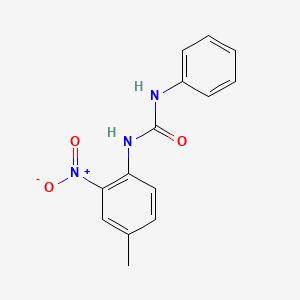
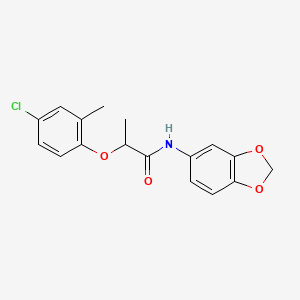
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)
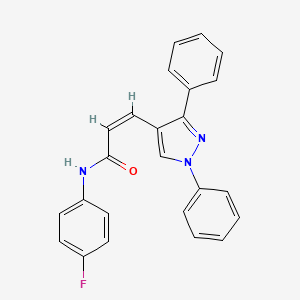
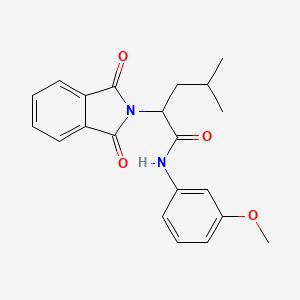
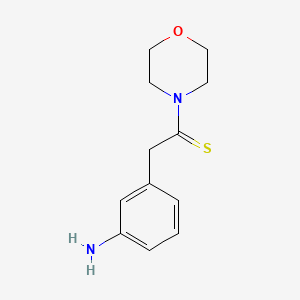
![5-{[3-BROMO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4897332.png)
![N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)
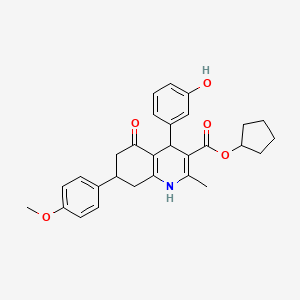
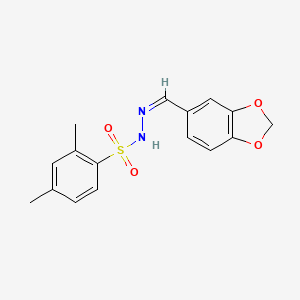
![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
